molecular formula C11H12O4 B1607057 Dimethyl 2-phenylmalonate CAS No. 37434-59-6

Dimethyl 2-phenylmalonate

Cat. No. B1607057
CAS RN: 37434-59-6
M. Wt: 208.21 g/mol
InChI Key: FGDCQTFHGBAVJX-UHFFFAOYSA-N
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Description

Dimethyl 2-phenylmalonate is a chemical compound with the CAS Number: 37434-59-6 and a molecular weight of 208.21 . It is often used in laboratory settings .


Physical And Chemical Properties Analysis

Dimethyl 2-phenylmalonate has a molecular weight of 208.21 . Its physical properties such as melting point, boiling point, and density are 51.6°C, 307.4°C (rough estimate), and 1.2252 (rough estimate) respectively .

Scientific Research Applications

Safety and Hazards

Safety data sheets indicate that Dimethyl 2-phenylmalonate should not be released into the environment . It is also advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

Dimethyl 2-phenylmalonate is a chemical compound that primarily targets the carbon atoms alpha to carbonyl groups . These carbon atoms play a crucial role in the malonic ester synthesis, a chemical reaction where diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha .

Mode of Action

The carbons alpha to carbonyl groups can be deprotonated by a strong base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound . On heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group . This process is part of the malonic ester synthesis .

Biochemical Pathways

The primary biochemical pathway affected by Dimethyl 2-phenylmalonate is the malonic ester synthesis . This pathway involves the alkylation of malonic acid esters at the carbon alpha to both carbonyl groups, and then conversion to a substituted acetic acid . The malonic ester synthesis can also produce dialkylated structures, which can make separation of products difficult and yields lower .

Pharmacokinetics

The compound’s molecular weight is 20821 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of Dimethyl 2-phenylmalonate is the production of a substituted acetic acid . This occurs through the process of thermal decarboxylation following the formation of the alkylated compound .

Action Environment

The action of Dimethyl 2-phenylmalonate can be influenced by various environmental factors. For instance, the temperature can affect the rate of thermal decarboxylation . Additionally, the choice of base used in the deprotonation step can influence the outcome of the reaction . The esters chosen are usually the same as the base used, i.e., ethyl esters with sodium ethoxide, to prevent scrambling by transesterification .

properties

IUPAC Name

dimethyl 2-phenylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDCQTFHGBAVJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50322103
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37434-59-6
Record name NSC400449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dimethyl phenylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50322103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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